1-Propanol, 1,1,2,2,3,3,3-heptafluoro-
Overview
Description
1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is a fluorinated alcohol with the molecular formula C3HF7O and a molecular weight of 186.03 g/mol . This compound is characterized by the presence of seven fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated alcohols. It has a boiling point of approximately 97.2-97.4°C and a density of 0.80206 g/cm³ at 25°C .
Preparation Methods
1-Propanol, 1,1,2,2,3,3,3-heptafluoro- can be synthesized through various methods. One common synthetic route involves the fluorination of 1-propanol using a fluorinating agent such as cobalt trifluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial production methods may involve the use of more efficient and scalable processes, such as electrochemical fluorination, which allows for the selective introduction of fluorine atoms into the propanol molecule. This method is advantageous due to its high yield and purity of the final product .
Chemical Reactions Analysis
1-Propanol, 1,1,2,2,3,3,3-heptafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into fluorinated alkanes using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields heptafluoropropanoic acid, while reduction with lithium aluminum hydride produces heptafluoropropane .
Scientific Research Applications
1-Propanol, 1,1,2,2,3,3,3-heptafluoro- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition and protein folding experiments.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and electron-withdrawing properties, which can influence its interactions with biological molecules and chemical reagents. These interactions often involve hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Propanol, 1,1,2,2,3,3,3-heptafluoro- can be compared to other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol and 1,1,1-trifluoro-2-propanol. These compounds share similar properties, such as high chemical stability and resistance to oxidation. 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is unique due to its higher degree of fluorination, which imparts greater lipophilicity and electron-withdrawing effects .
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1-Trifluoro-2-propanol
- 1,1,2,2,3,3,3-Heptafluoropropan-1-ol
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7O/c4-1(5,2(6,7)8)3(9,10)11/h11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXAHKZHOCTGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374714 | |
Record name | Perfluoropropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-80-5 | |
Record name | Perfluoropropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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